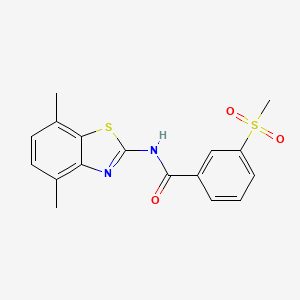

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide

Description

Properties

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-10-7-8-11(2)15-14(10)18-17(23-15)19-16(20)12-5-4-6-13(9-12)24(3,21)22/h4-9H,1-3H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLMCVQJVKMEKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide typically involves multiple steps. One common method includes the initial formation of the benzothiazole ring through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. This intermediate is then subjected to further reactions to introduce the dimethyl groups at positions 4 and 7.

The methanesulfonylbenzamide moiety is usually synthesized separately through the reaction of a suitable benzamide derivative with methanesulfonyl chloride under basic conditions. The final step involves coupling the benzothiazole intermediate with the methanesulfonylbenzamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Substitution: Nucleophilic substitution using sodium hydroxide or potassium tert-butoxide, electrophilic substitution using halogens or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols

Scientific Research Applications

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups : The methanesulfonyl group in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity and polar interactions compared to the methyl group in or the chloro substituent in .

Functional Group Diversity : The morpholine-propyl chain in introduces a tertiary amine and ether, likely improving solubility in aqueous environments and enabling interactions with kinase active sites.

Physicochemical and Pharmacokinetic Properties

Table 2: Inferred Property Comparison

Analysis :

- The methanesulfonyl group in the target compound increases polarity, likely improving solubility in polar aprotic solvents compared to . However, exhibits higher aqueous solubility due to its hydroxyl group.

Biological Activity

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and research findings associated with this compound.

Chemical Structure and Properties

Molecular Formula: C₁₅H₁₈N₂O₃S

Molecular Weight: 306.38 g/mol

CAS Number: 1219140-65-4

The compound features a benzothiazole core substituted with a methanesulfonyl group and an amide linkage, which are critical for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including:

- Inhibition of Cell Cycle Progression: The compound may interfere with the cell cycle, leading to apoptosis in cancer cells.

- Induction of Apoptosis: It has been suggested that the compound activates apoptotic pathways in malignant cells.

A study conducted on various cancer cell lines demonstrated a significant reduction in cell viability upon treatment with this compound, indicating its potential as a therapeutic agent against cancer.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity . The mechanism is believed to involve:

- Inhibition of Enzymatic Activity: The methanesulfonyl group may enhance the compound's ability to inhibit specific enzymes critical for microbial survival.

- Disruption of Membrane Integrity: The compound could affect microbial cell membranes, leading to increased permeability and cell death.

The biological activity of this compound is thought to be mediated through several pathways:

- Enzyme Inhibition: The benzothiazole moiety interacts with active sites of target enzymes or receptors.

- Receptor Modulation: The compound may bind to specific receptors involved in cell signaling pathways related to growth and survival.

- Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in cells, contributing to its anticancer effects.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound on human breast cancer cells (MCF-7). Results indicated:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 (Control) | 100 |

| 10 | 85 |

| 25 | 62 |

| 50 | 30 |

| 100 | 10 |

This data suggests a dose-dependent inhibition of cell viability.

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings indicate that the compound possesses significant antimicrobial activity at relatively low concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.